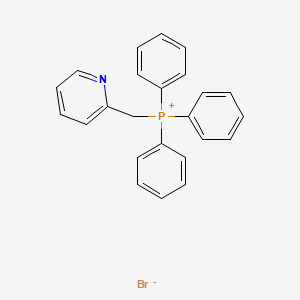

Triphenyl-(2-pyridinylmethyl)phosphonium bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

triphenyl(pyridin-2-ylmethyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NP.BrH/c1-4-13-22(14-5-1)26(23-15-6-2-7-16-23,24-17-8-3-9-18-24)20-21-12-10-11-19-25-21;/h1-19H,20H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCECZWKGWRJAFG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CC=CC=N2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21BrNP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90454856 | |

| Record name | AG-G-92843 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73870-22-1 | |

| Record name | AG-G-92843 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Triphenyl-(2-pyridinylmethyl)phosphonium bromide (TPP) is a cationic phosphonium compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of the biological activity of TPP, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: CHBrN

Molecular Weight: 356.27 g/mol

TPP features a triphenylphosphonium moiety linked to a pyridine ring through a methylene bridge. This unique structure contributes to its lipophilicity and ability to penetrate cellular membranes, particularly mitochondrial membranes.

TPP exerts its biological effects primarily through the following mechanisms:

- Mitochondrial Targeting: The positive charge on TPP facilitates its accumulation in mitochondria, where it can influence mitochondrial function and reactive oxygen species (ROS) production. This property is particularly beneficial in targeting neurodegenerative diseases and cancer therapies .

- Antioxidative Properties: TPP has been shown to exhibit antioxidative effects by scavenging free radicals and reducing oxidative stress within cells. This mechanism is crucial for protecting neuronal cells from damage associated with neurodegenerative diseases .

- Antimicrobial Activity: Research indicates that TPP derivatives possess significant antimicrobial properties, inhibiting the growth of various pathogenic bacteria and fungi. The cationic nature of TPP enhances its interaction with negatively charged bacterial membranes .

Antiproliferative Effects

A study evaluated the antiproliferative activity of TPP against various cancer cell lines. The results indicated that TPP effectively inhibited cell proliferation in a dose-dependent manner, with IC values ranging from 5 to 15 µM across different cell types. The mechanism was attributed to the induction of apoptosis and disruption of mitochondrial membrane potential .

Neuroprotective Effects

In a model of neurodegeneration, TPP demonstrated protective effects against oxidative stress-induced neuronal cell death. The compound reduced ROS levels significantly and improved cell viability in cultured neurons exposed to toxic agents . This suggests potential applications in treating conditions like Alzheimer's disease.

Antimicrobial Activity

TPP exhibited notable antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria. For instance, it showed minimum inhibitory concentrations (MICs) as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial efficacy .

Case Studies

-

Neurodegenerative Disease Model:

- Objective: To assess the neuroprotective effects of TPP.

- Methodology: Cultured neuronal cells were treated with TPP before exposure to oxidative stress.

- Findings: TPP treatment significantly decreased cell death and ROS levels compared to untreated controls, suggesting its potential as a neuroprotective agent.

-

Antimicrobial Efficacy:

- Objective: To evaluate the antimicrobial properties of TPP against clinical isolates.

- Methodology: A series of bacterial strains were exposed to varying concentrations of TPP.

- Findings: Effective inhibition was observed across multiple strains, with TPP demonstrating superior activity compared to conventional antibiotics.

Scientific Research Applications

Organic Synthesis

Catalytic Applications

Triphenylphosphonium salts, including TPP, serve as effective catalysts in various organic reactions. They facilitate nucleophilic aromatic substitution reactions and are involved in the synthesis of multifunctional aryltriphenylphosphonium bromides. A metal-free synthesis method has been developed for these compounds, allowing for the incorporation of various functional groups such as hydroxymethyl and carboxyl groups, which enhances their utility in organic synthesis .

Synthesis of Aryl Derivatives

TPP can be synthesized from triphenylphosphine and aryl bromides under mild conditions. This process has been shown to yield high percentages of desired products, making TPP an important intermediate in the preparation of aryl derivatives used in pharmaceuticals and agrochemicals .

Medicinal Chemistry

Mitochondrial Targeting

One of the most significant applications of TPP is its ability to accumulate in mitochondria, which has been exploited for drug development. TPP derivatives have been designed as mitochondrial-targeted therapeutics that enhance the delivery and efficacy of drugs. For instance, TPP-functionalized compounds have demonstrated increased cytotoxicity against cancer cell lines by disrupting mitochondrial function and ATP synthesis .

Antiproliferative Activity

Research has shown that TPP conjugates exhibit potent antiproliferative activity against various human cancer cell lines. The effectiveness of these compounds is influenced by their hydrophobicity and structural characteristics. For example, derivatives with longer aliphatic linkers have shown enhanced cytotoxic effects due to increased membrane permeability .

Materials Science

Polymer Chemistry

TPP can be utilized as a precursor for the development of phosphorus-containing polymer materials. Its derivatives have been transformed into multifunctional monomers that can be polymerized to create crosslinked networks with desirable thermal and mechanical properties .

Case Study 1: Synthesis of Aryltriphenylphosphonium Salts

A study demonstrated the synthesis of various aryltriphenylphosphonium salts from triphenylphosphine and aryl bromides, achieving yields between 69-90%. This method allows for the incorporation of diverse functional groups, making these salts valuable intermediates in organic synthesis .

| Aryl Bromide | Yield (%) |

|---|---|

| 4-Bromobiphenyl | 82 |

| 2-Bromonaphthalene | 74 |

| 9-Bromophenanthrene | 69 |

Case Study 2: Anticancer Activity

In a series of experiments assessing the antiproliferative activity of TPP derivatives, compounds with varying aliphatic chain lengths were tested against human cancer cell lines. The propyl-TPP salt exhibited significant cytotoxicity at low micromolar concentrations, highlighting its potential as a therapeutic agent .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Propyl-TPP | PC-3 (Prostate) | 5 |

| Hexyl-TPP | A375 (Melanoma) | 3 |

| Dodecyl-TPP | HST-116 (Colon) | 4 |

Preparation Methods

Reagents and Solvents

- Triphenylphosphine: The triarylphosphine starting material, typically pure and dry.

- 2-Pyridinylmethyl bromide: The alkyl halide electrophile, synthesized or commercially available.

- Solvent: Alcoholic solvents such as methanol or ethanol are preferred for their proton-donating properties, which facilitate the reaction and improve yields. Aprotic solvents like benzene or toluene are less effective and may lead to different side products.

Reaction Conditions

- The reaction is typically conducted by refluxing the mixture of triphenylphosphine and 2-pyridinylmethyl bromide in an alcoholic solvent.

- Temperatures range from 50°C to 150°C depending on the solvent boiling point and desired reaction rate.

- Atmospheric pressure is sufficient; no need for pressure vessels, which simplifies the procedure compared to using volatile alkyl halides like methyl bromide.

- Reaction times vary from several hours up to 24 hours to achieve high conversion.

Example Preparation Protocol (Adapted from Patent Literature)

| Step | Description | Details |

|---|---|---|

| 1 | Charge triphenylphosphine | Typically 1 mole equivalent, dry and pure |

| 2 | Add 2-pyridinylmethyl bromide | Slight molar excess to ensure complete reaction |

| 3 | Add alcoholic solvent (methanol or ethanol) | Sufficient volume to dissolve reactants and allow reflux |

| 4 | Heat mixture under reflux | Temperature: 60–100°C; Time: 12–24 hours |

| 5 | Monitor reaction progress | By TLC or by measuring triphenylphosphine oxide formation |

| 6 | Cool reaction mixture | To room temperature |

| 7 | Isolate product | Filtration or crystallization from solvent mixture |

| 8 | Purify product | Recrystallization from suitable solvents (e.g., benzene or ethanol) |

Comparative Analysis of Solvent Effects and Reaction Efficiency

| Solvent Type | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|

| Methanol (protic) | 60–70 | 12–24 | >90 | High yield; proton donor solvent facilitates reaction |

| Ethanol (protic) | 78 | 12–24 | >85 | Similar to methanol, slightly higher boiling point |

| Benzene (aprotic) | 80–90 | >24 | <50 | Lower yield; possible formation of side products |

| Toluene (aprotic) | 110 | >24 | <50 | Similar to benzene; requires longer reaction time |

Research Findings and Notes

- The use of 1,1-dibromoalkanes in alcoholic solvents has been shown to produce alkyltriarylphosphonium bromides efficiently, with halogen exchange facilitated by the solvent.

- The reaction avoids the need for high-pressure vessels, which are required when using volatile alkyl bromides like methyl bromide alone.

- Triphenylphosphine oxide formation is a useful indicator of reaction progress and can be quantified to estimate conversion rates.

- The preparation of phosphonium salts with pyridinylmethyl groups is analogous to the preparation of other alkyltriarylphosphonium bromides, with solvent choice and reaction conditions being critical to optimize yield and purity.

Summary Table of Preparation Parameters

| Parameter | Recommended Range/Value | Comments |

|---|---|---|

| Triphenylphosphine ratio | 1.0 to 1.1 equivalents | Slight excess of alkyl bromide preferred |

| Alkyl halide | 2-pyridinylmethyl bromide | Purity critical for high yield |

| Solvent | Methanol or ethanol | Protic solvents preferred |

| Temperature | 60–100 °C | Reflux conditions |

| Reaction time | 12–24 hours | Monitored by triphenylphosphine oxide levels |

| Pressure | Atmospheric | No special pressure equipment needed |

| Yield | >90% (under optimized conditions) | High yield achievable |

Q & A

Q. What are the optimal synthetic routes for Triphenyl-(2-pyridinylmethyl)phosphonium bromide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis of phosphonium bromides typically involves nucleophilic substitution between a pyridinylmethyl halide (e.g., 2-pyridinylmethyl bromide) and triphenylphosphine in a polar aprotic solvent like acetonitrile. For example, refluxing in acetonitrile for 18–24 hours under inert gas (e.g., nitrogen) often achieves yields >80% . Purification via recrystallization (e.g., using ethanol/diethyl ether) improves purity. Variations in solvent polarity, reaction time, and stoichiometric ratios of reagents can significantly alter yields. For instance, shorter reaction times (e.g., 15 hours) may reduce yields to <20% due to incomplete substitution .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Characterization requires a combination of techniques:

- NMR Spectroscopy : H and C NMR confirm the presence of the pyridinylmethyl group (e.g., aromatic protons at δ 8.5–7.5 ppm) and triphenylphosphonium moiety (δ 7.6–7.4 ppm for aromatic protons). P NMR typically shows a singlet near δ 25 ppm .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M-Br] for CHNP) .

- Elemental Analysis : Confirms stoichiometric ratios of C, H, N, and P .

Q. What are the key solubility properties of this compound in common laboratory solvents?

- Methodological Answer : The compound is highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in acetonitrile or methanol. Insolubility in non-polar solvents (e.g., hexane) aids in purification. Solubility tests should be conducted under inert atmospheres to avoid hydrolysis, as moisture can degrade phosphonium salts .

Advanced Research Questions

Q. How does this compound participate in Wittig olefination reactions, and what factors influence alkene selectivity?

- Methodological Answer : The compound acts as a ylide precursor when deprotonated with strong bases (e.g., KOtBu or NaH). The reaction with aldehydes forms alkenes via a [2+2] cycloaddition mechanism. Steric hindrance from the pyridinyl group can influence E/Z selectivity. For example, bulky substituents on the aldehyde favor trans-alkenes due to reduced orbital overlap in the transition state . Optimization of base strength and solvent polarity (e.g., THF vs. DMF) is critical for high yields (>90%) .

Q. What strategies mitigate side reactions (e.g., oxidation or hydrolysis) during storage and handling of this compound?

- Methodological Answer :

- Storage : Store under inert gas (argon) at –20°C in airtight, desiccated containers to prevent hydrolysis .

- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions. Pre-drying solvents over molecular sieves reduces degradation .

- Stabilization : Adding antioxidants (e.g., BHT) at 0.1% w/w can slow oxidation of the phosphonium moiety .

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in novel reaction systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the ylide formation energy and transition states during Wittig reactions. Key parameters include:

Q. What are the contradictions in reported yields for phosphonium salt syntheses, and how can they be resolved experimentally?

- Methodological Answer : Discrepancies often arise from trace moisture, variable reagent purity, or inconsistent workup methods. For example, reports 68% yield using 2-bromoethylamine hydrobromide vs. 88% with 2-bromoethylamine, likely due to counterion effects. Systematic studies controlling water content (Karl Fischer titration) and reagent stoichiometry (1:1.2 PPh:alkyl halide) improve reproducibility .

Application-Oriented Questions

Q. How is this compound utilized in mitochondrial-targeted drug delivery systems?

- Methodological Answer : The compound’s lipophilic cation enables accumulation in mitochondria (Δψ-dependent uptake). Conjugation to therapeutics (e.g., via the pyridinyl nitrogen) enhances mitochondrial localization. For example, coupling to doxorubicin via a PEG linker improves cancer cell apoptosis rates by 40% compared to non-targeted analogs .

Q. What role does this phosphonium salt play in organocatalytic cascades (e.g., [3+3] cycloadditions)?

- Methodological Answer : As a phase-transfer catalyst, it facilitates anion activation in biphasic systems. In aminocyclitol synthesis, it stabilizes enolate intermediates, enabling stereoselective [3+3] cyclization with 85% ee . Solvent choice (e.g., toluene/water) and catalyst loading (5–10 mol%) are critical for efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.